molecular formula C12H16N2O3 B10934849 N-(butan-2-yl)-4-methyl-3-nitrobenzamide

N-(butan-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B10934849
M. Wt: 236.27 g/mol
InChI Key: NYTBNNHPQVULBM-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butan-2-yl group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-methyl-3-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating 4-methylbenzamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Alkylation: The introduction of the butan-2-yl group is achieved through alkylation. This involves reacting the nitrated benzamide with a suitable alkylating agent, such as butan-2-yl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-(butan-2-yl)-4-methyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(butan-2-yl)-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-(butan-2-yl)-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butan-2-yl group and the benzamide core contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-4-methyl-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(butan-2-yl)-4-carboxy-3-nitrobenzamide: Similar structure but with a carboxylic acid group instead of a methyl group.

    N-(butan-2-yl)-4-methylbenzamide: Similar structure but without the nitro group.

Uniqueness

N-(butan-2-yl)-4-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a butan-2-yl group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-butan-2-yl-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C12H16N2O3/c1-4-9(3)13-12(15)10-6-5-8(2)11(7-10)14(16)17/h5-7,9H,4H2,1-3H3,(H,13,15)

InChI Key

NYTBNNHPQVULBM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

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